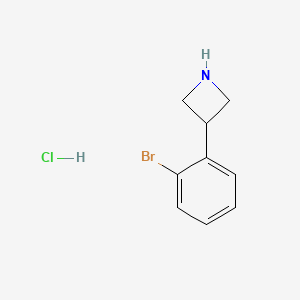
N-methylisoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylisoquinolin-5-amine (NMIQ) is an organic compound belonging to the class of isoquinolyl amines. It is a nitrogenous base and is an important building block in the synthesis of a variety of drugs and compounds. NMIQ has a wide range of applications, including in the development of drugs, in the synthesis of new compounds, and in the production of pharmaceuticals. It is also used in the manufacturing of cosmetics, pesticides, and other products.
Aplicaciones Científicas De Investigación
N-methylisoquinolin-5-amine is used in a wide range of scientific research applications, including in the synthesis of new drugs and compounds, in the development of pharmaceuticals, and in the manufacture of cosmetics, pesticides, and other products. It has also been used in the study of enzyme inhibitors, in the development of new catalysts, and in the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of N-methylisoquinolin-5-amine is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, in the brain. Inhibition of MAO by N-methylisoquinolin-5-amine results in increased levels of these neurotransmitters, which can lead to various beneficial effects.
Biochemical and Physiological Effects
N-methylisoquinolin-5-amine has been found to have a range of biochemical and physiological effects. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. It has also been shown to have neuroprotective and neuroregenerative effects, as well as to improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methylisoquinolin-5-amine has several advantages for lab experiments. It is relatively stable and can be easily synthesized from a variety of precursors. It is also relatively non-toxic and has a low cost. On the other hand, there are some limitations to its use in the laboratory. It is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of N-methylisoquinolin-5-amine in scientific research. These include further exploration of its mechanism of action and its potential therapeutic uses, as well as the development of more efficient and cost-effective syntheses. Additionally, further research could be done to explore its potential use in the synthesis of new drugs and compounds, and its potential applications in the development of new materials. Finally, further research could be done to explore its potential use in the development of cosmetics, pesticides, and other products.
Métodos De Síntesis
N-methylisoquinolin-5-amine can be synthesized by various methods, including the NaBH4 reduction of the corresponding nitro compound, the N-alkylation of the corresponding amide, and the reaction of an N-alkyl amine with an aldehyde or ketone. The most common method for the synthesis of N-methylisoquinolin-5-amine is the reaction of an N-alkyl amine with an aldehyde or ketone. This reaction produces an N-alkylated amine, which can be further reacted with a base to form N-methylisoquinolin-5-amine.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-methylisoquinolin-5-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methylpyridine", "formaldehyde", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 2-methylpyridine and formaldehyde in the presence of ammonium acetate to form 2-methyl-3-pyridinecarboxaldehyde", "Step 2: Reduction of 2-methyl-3-pyridinecarboxaldehyde with sodium borohydride to form 2-methyl-3-pyridinecarbinol", "Step 3: Cyclization of 2-methyl-3-pyridinecarbinol with hydrochloric acid to form N-methylisoquinolin-5-ol", "Step 4: Methylation of N-methylisoquinolin-5-ol with methyl iodide in the presence of sodium hydroxide to form N-methylisoquinolin-5-amine" ] } | |
Número CAS |
1341688-75-2 |
Nombre del producto |
N-methylisoquinolin-5-amine |
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



